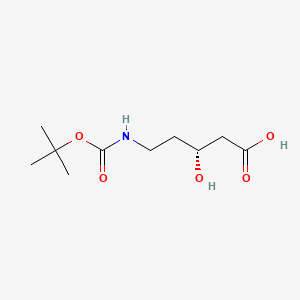
(R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is used to protect reactive amine groups during peptide synthesis .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of an amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, which can be used as a starting material in peptide synthesis .Molecular Structure Analysis
The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the Boc group attached to the nitrogen atom of the amino group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
Boc-protected amino acids can be used in peptide synthesis . The Boc group protects the amino group from reacting during the synthesis process. Once the peptide chain has been formed, the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Synthesis of Orthogonally Protected Amino Acids
One significant application of "(R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid" is in the synthesis of orthogonally protected amino acids, which are crucial for peptide synthesis. Czajgucki et al. (2003) developed methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These compounds are valuable for the synthesis of edeine analogs, demonstrating the compound's utility in producing building blocks for complex peptides Czajgucki, P. Sowiński, R. Andruszkiewicz, 2003.
Stereoselective Synthesis of Fluorinated Amino Acids
Laue et al. (2000) utilized a similar compound for the stereoselective synthesis of γ-fluorinated α-amino acids, highlighting its role in introducing fluorine atoms into amino acids. This process is crucial for developing fluorine-containing pharmaceuticals and biochemical probes, underscoring the compound's importance in medicinal chemistry K. Laue, S. Kröger, E. Wegelius, G. Haufe, 2000.
Precursor for Trans-4-Methylproline
Nevalainen and Koskinen (2001) reported the synthesis and hydrogenation of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline. This showcases the compound's utility in generating precursors for amino acid derivatives that are significant in pharmaceutical development M. Nevalainen, A. Koskinen, 2001.
HIV-Protease Assay Development
The compound has also been used in developing assays for biological applications. Badalassi et al. (2002) described its use in a selective HIV-protease assay based on a chromogenic amino acid. This application demonstrates its role in biochemical assays, contributing to the development of diagnostic and therapeutic tools Fabrizio Badalassi, Hong-Khanh Nguyen, P. Crotti, J. Reymond, 2002.
Mecanismo De Acción
Direcciones Futuras
The use of Boc-protected amino acids in peptide synthesis is a well-established technique in organic chemistry. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amino acids, as well as exploring their use in the synthesis of more complex peptides and proteins .
Propiedades
IUPAC Name |
(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZWCUURDLLIRJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654098 |
Source


|
| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217830-91-5 |
Source


|
| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)


![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)



